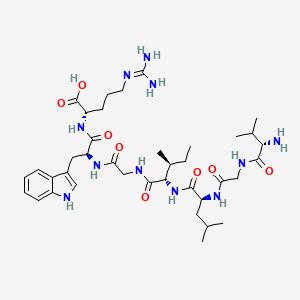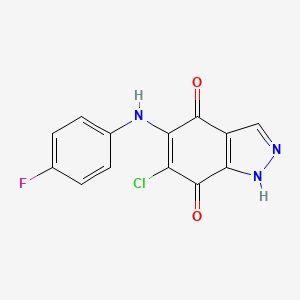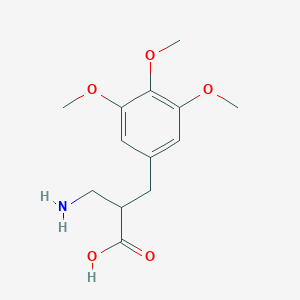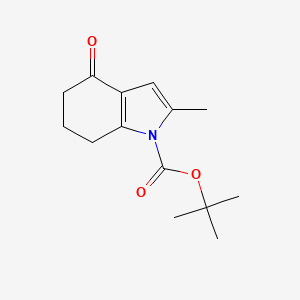
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound is part of the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenothiazine derivative, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide involves its interaction with various molecular targets. The compound’s iminium ion can interact with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Dimethylaminoquinolines: Used in medicinal chemistry for their antimalarial properties.
Propriétés
Numéro CAS |
872544-70-2 |
|---|---|
Formule moléculaire |
C16H17I2N3S |
Poids moléculaire |
537.2 g/mol |
Nom IUPAC |
[7-(dimethylamino)-4-iodophenothiazin-3-ylidene]-dimethylazanium;iodide |
InChI |
InChI=1S/C16H17IN3S.HI/c1-19(2)10-5-6-11-14(9-10)21-16-12(18-11)7-8-13(15(16)17)20(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PGOVCBDQBBFQTC-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)


![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)


